![molecular formula C12H19NO4 B1375246 3-Amino-1-(3,4,5-trimethoxyphenyl)propan-1-ol CAS No. 1447965-94-7](/img/structure/B1375246.png)
3-Amino-1-(3,4,5-trimethoxyphenyl)propan-1-ol
Overview
Description
3-Amino-1-(3,4,5-trimethoxyphenyl)propan-1-ol: is an organic compound characterized by the presence of an amino group, a hydroxyl group, and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(3,4,5-trimethoxyphenyl)propan-1-ol typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield the desired amino alcohol .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in 3-Amino-1-(3,4,5-trimethoxyphenyl)propan-1-ol can undergo oxidation to form the corresponding ketone.
Reduction: The nitro group in the intermediate nitrostyrene can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation using palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: 3-Keto-1-(3,4,5-trimethoxyphenyl)propan-1-ol.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Recent studies have highlighted the anticancer properties of compounds related to 3-amino-1-(3,4,5-trimethoxyphenyl)propan-1-ol. For instance, derivatives of 3,4,5-trimethoxyphenyl thiazole-pyrimidine have shown significant antiproliferative activity against various cancer cell lines. In a study published in Medicina, specific derivatives demonstrated cytostatic effects with growth inhibition (GI) values exceeding 80% against non-small cell lung cancer (NSCLC) and colorectal carcinoma cell lines at a concentration of 10 μM . These findings suggest that the structural motifs present in this compound could be pivotal for developing new anticancer agents.
Neuroprotective Effects:
The compound's amino alcohol structure allows it to interact with neurotransmitter systems potentially. Research indicates that similar compounds may exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This application is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Organic Synthesis
Building Block for Complex Molecules:
this compound serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of more complex organic molecules due to its functional groups that allow for various chemical reactions, including alkylation and acylation. Its utility in synthesizing pharmaceutical intermediates is noteworthy, as it can facilitate the creation of compounds with enhanced biological activity.
Industrial Applications
Personal Care Products:
The compound is also being explored for its applications in personal care products. Its properties as a surfactant and emulsifier make it suitable for formulations aimed at skin care and cosmetic products. The presence of methoxy groups enhances its solubility and stability in various formulations.
Case Studies
Mechanism of Action
The mechanism of action of 3-Amino-1-(3,4,5-trimethoxyphenyl)propan-1-ol involves its interaction with specific molecular targets. The trimethoxyphenyl group can bind to active sites of enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
1-(3,4,5-Trimethoxyphenyl)propan-1-ol: Similar structure but lacks the amino group.
3-(3,4,5-Trimethoxyphenyl)propionic acid: Contains a carboxylic acid group instead of a hydroxyl group.
Ethanone, 1-(3,4,5-trimethoxyphenyl)-: Contains a ketone group instead of a hydroxyl group.
Uniqueness: 3-Amino-1-(3,4,5-trimethoxyphenyl)propan-1-ol is unique due to the presence of both an amino group and a hydroxyl group, which allows for a wide range of chemical modifications and biological interactions. This dual functionality makes it a versatile compound in various research and industrial applications .
Biological Activity
3-Amino-1-(3,4,5-trimethoxyphenyl)propan-1-ol is a compound characterized by its unique chemical structure, which includes an amino group and a trimethoxyphenyl moiety. This dual functionality allows it to interact with various biological targets, making it of significant interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
The compound can be synthesized through various methods, typically involving the reaction of substituted phenols with appropriate amines and alcohols. Its structural uniqueness is highlighted by the presence of both hydroxyl and amino groups, which facilitates diverse chemical modifications.
This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. The trimethoxyphenyl group allows for binding to active sites on these molecular targets, potentially modulating their activity. This interaction can lead to various biological effects such as:
- Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in metabolic pathways.
- Alteration of Receptor Signaling : It can modulate signaling pathways by interacting with neurotransmitter receptors.
Antiproliferative Effects
Research indicates that compounds similar to this compound exhibit significant antiproliferative properties against various cancer cell lines. For instance:
- Case Study 1 : A study demonstrated that derivatives of trimethoxyphenols showed cytotoxicity against melanoma cells, with IC50 values indicating effective inhibition of cell proliferation ( ).
Antimicrobial Properties
The compound also shows potential antimicrobial activity. Its derivatives have been tested against a range of bacterial strains:
- Table 1: Antimicrobial Activity
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 0.025 mg/mL |
This compound | Escherichia coli | 0.020 mg/mL |
These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents ( ).
Research Findings
Several studies have focused on the biological activities associated with related compounds:
- Anticancer Activity : A derivative demonstrated significant antiproliferative effects against lung carcinoma and breast adenocarcinoma cell lines ( ).
- Mechanistic Insights : Research has shown that trimethoxy compounds can bind to dihydrofolate reductase (DHFR), a key enzyme in folate metabolism, leading to down-regulation of gene expression associated with cancer proliferation ( ).
- Synthesis and Evaluation : New synthetic routes have been developed for producing derivatives that enhance bioavailability and therapeutic efficacy ( ).
Properties
IUPAC Name |
3-amino-1-(3,4,5-trimethoxyphenyl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-15-10-6-8(9(14)4-5-13)7-11(16-2)12(10)17-3/h6-7,9,14H,4-5,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEKNGOSFRKULQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(CCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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